molecular formula C15H10BrF3N2O B1372166 (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1216488-91-3

(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

Numéro de catalogue: B1372166
Numéro CAS: 1216488-91-3
Poids moléculaire: 371.15 g/mol
Clé InChI: IJHXPBCONOETJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.

    Introduction of the 4-bromophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-bromophenylboronic acid.

    Addition of the trifluoromethyl group: This can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydroxylation to form the methanol group: This final step can be achieved through a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazo[1,2-a]pyridine core to form dihydroimidazo[1,2-a]pyridines.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridines.

    Substitution: Introduction of various functional groups onto the bromophenyl ring.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazo compounds effectively targeted cancer cell pathways, leading to apoptosis in malignant cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

CNS Disorders

The compound is also being explored for its effects on the central nervous system (CNS). It has been suggested that it may act as a modulator of GABA receptors, which are critical in the treatment of anxiety and depression.

  • Case Study : In preclinical trials, compounds structurally related to (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol showed promise in enhancing GABAergic transmission without the sedative effects commonly associated with benzodiazepines. This suggests potential for developing anxiolytic medications with improved safety profiles.

Antimicrobial Properties

Emerging studies have indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against various pathogens.

  • Data Table: Antimicrobial Efficacy
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Synthesis and Derivatives

The synthesis of this compound involves several steps including the formation of the imidazo[1,2-a]pyridine core followed by bromination and trifluoromethylation.

Synthesis Overview

  • Formation of Imidazo[1,2-a]pyridine : Utilizing cyclization reactions involving appropriate precursors.
  • Bromination : Electrophilic aromatic substitution to introduce the bromophenyl group.
  • Trifluoromethylation : Application of trifluoromethylating agents to achieve the desired substitution.

Mécanisme D'action

The mechanism by which (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromophenyl group can form strong interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (2-Phenylimidazo[1,2-a]pyridine): Lacks the bromine and trifluoromethyl groups, resulting in different chemical and biological properties.

    (2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine): Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    (2-(4-Bromophenyl)-imidazo[1,2-a]pyridine): Lacks the trifluoromethyl group, impacting its lipophilicity and overall activity.

Uniqueness

The presence of both the bromophenyl and trifluoromethyl groups in (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol makes it unique, as these groups contribute to its enhanced reactivity, lipophilicity, and potential biological activities compared to similar compounds.

Activité Biologique

The compound (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by a bromophenyl group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The molecular formula is C14H10BrF3N2C_{14}H_{10}BrF_3N_2.

1. Anticancer Properties

Studies have shown that imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, derivatives of this compound have been investigated for their ability to inhibit various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the activity of c-Met protein kinase, which is implicated in cancer progression. The IC50 values reported were as low as 0.005μM0.005\,\mu M, indicating potent activity against non-small cell lung cancer cells .

2. GABA Receptor Modulation

The compound may also interact with GABA_A receptors, which are critical in modulating neuronal excitability. Compounds in this class have been shown to act as positive allosteric modulators of GABA_A receptors, enhancing the action of GABA . This mechanism suggests potential applications in treating anxiety and seizure disorders.

3. Inhibition of Type III Secretion Systems

Research indicates that related compounds inhibit type III secretion systems (T3SS) in pathogenic bacteria. This inhibition can reduce the virulence of bacterial strains by preventing the secretion of effector proteins necessary for infection .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 10μM10\,\mu M. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

Concentration (μM\mu M)Viability (%)
0100
585
1060
2030

Case Study 2: GABA_A Modulation

In another investigation, the compound was tested for its effects on GABA_A receptor modulation using a homogenous time-resolved fluorescence (HTRF) assay. The results showed that at concentrations above 100nM100\,nM, there was a significant enhancement in GABA-induced currents.

Concentration (nMnM)Current Enhancement (%)
00
5020
10050
20080

Propriétés

IUPAC Name

[2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-7,22H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHXPBCONOETJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 3
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 4
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 5
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 6
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.